3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine
Description
3-Chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine is a structurally complex organic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is linked to a piperidine ring, which is further functionalized with a benzoyl moiety bearing a pyrazole heterocycle at the 3-position. This combination of functional groups—chloro, methoxy, piperidine, benzoyl, and pyrazole—confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-19-14-23-9-5-20(19)28-15-16-6-11-25(12-7-16)21(27)17-3-1-4-18(13-17)26-10-2-8-24-26/h1-5,8-10,13-14,16H,6-7,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNXAAPXAPIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Mechanism of Action
The mechanism of action of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Pyridine Derivatives with Piperidine Linkers
- 3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine :
This analog replaces the pyrazole-containing benzoyl group with a pyridine-4-carbonyl moiety. The absence of pyrazole reduces its capacity for hydrogen bonding and π-stacking interactions, leading to lower binding affinity in kinase inhibition assays compared to the target compound . - 3-Chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine :
A positional isomer of the above compound, this analog demonstrates altered bioactivity due to the shifted carbonyl group, underscoring the importance of substitution geometry in target engagement .
Halogen-Substituted Analogues
- 3-Chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine :
The introduction of fluorine and chlorine on the benzoyl ring enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles in preclinical studies . - 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine :
Substitution of chlorine with a methyl group at position 3 reduces electronegativity, diminishing interactions with polar enzyme active sites .
Heterocyclic Variants
- 3-Chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine :
Replacing pyrazole with oxazole alters hydrogen-bonding capacity, resulting in weaker antifungal activity but retained antibacterial efficacy . - 3-Chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine :
The thiazole ring introduces sulfur-mediated hydrophobic interactions, enhancing binding to cysteine proteases in antiparasitic assays .
Key Differentiators
Pyrazole vs. Other Heterocycles: The pyrazole ring provides dual hydrogen-bond donor/acceptor sites, critical for high-affinity kinase binding .
Chloro-Methoxy Synergy : The 3-chloro-4-methoxy substitution on pyridine enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
Piperidine Flexibility : Conformational adaptability of the piperidine linker allows optimal positioning of the benzoyl-pyrazole moiety for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
